molecular formula C7H8N2O3 B13402391 N,N,3-trideuterio-4-methoxy-2-nitroaniline

N,N,3-trideuterio-4-methoxy-2-nitroaniline

Katalognummer: B13402391
Molekulargewicht: 171.17 g/mol
InChI-Schlüssel: QFMJFXFXQAFGBO-JJBFAFJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterated version, 4-Methoxy-2-nitroaniline-d3, is often used in scientific research for its unique isotopic properties.

Vorbereitungsmethoden

The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process involves treating 4-Methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration using deuterium oxide (D2O) or other deuterium sources under specific conditions .

Analyse Chemischer Reaktionen

4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-nitroaniline-d3 is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in various biochemical reactions, influencing the compound’s overall activity. The deuterium atoms in the compound provide stability and help in tracing the compound’s metabolic fate .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-nitroaniline-d3 can be compared with other similar compounds such as:

    2-Methoxy-4-nitroaniline: This compound has the methoxy and nitro groups in different positions on the aniline ring, leading to different chemical properties and reactivity.

    4-Amino-3-nitroanisole: This compound has an amino group instead of a methoxy group, resulting in different reactivity and applications.

    2-Nitro-p-anisidine: This is another positional isomer with distinct chemical properties and uses .

4-Methoxy-2-nitroaniline-d3 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways.

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

171.17 g/mol

IUPAC-Name

N,N,3-trideuterio-4-methoxy-2-nitroaniline

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i4D/hD2

InChI-Schlüssel

QFMJFXFXQAFGBO-JJBFAFJOSA-N

Isomerische SMILES

[2H]C1=C(C=CC(=C1[N+](=O)[O-])N([2H])[2H])OC

Kanonische SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.